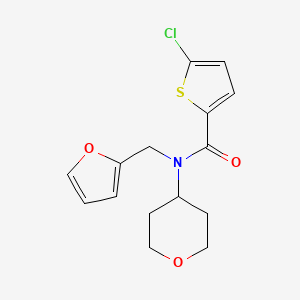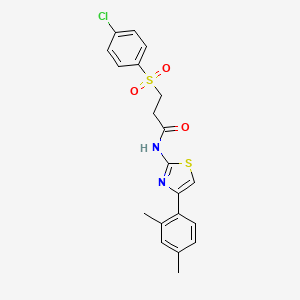
3-((4-chlorophenyl)sulfonyl)-N-(4-(2,4-dimethylphenyl)thiazol-2-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((4-chlorophenyl)sulfonyl)-N-(4-(2,4-dimethylphenyl)thiazol-2-yl)propanamide, commonly known as CFTRinh-172, is a small molecule inhibitor that targets the cystic fibrosis transmembrane conductance regulator (CFTR) protein. CFTR is a chloride channel that is responsible for the transport of chloride ions across the cell membrane. Mutations in the CFTR gene lead to the development of cystic fibrosis, a genetic disorder that affects the lungs, pancreas, and other organs. CFTRinh-172 has been extensively studied for its potential therapeutic applications in cystic fibrosis and other diseases.
Wissenschaftliche Forschungsanwendungen
Alzheimer's Disease Research
A series of N-substituted derivatives, including 3-((4-chlorophenyl)sulfonyl)-N-(4-(2,4-dimethylphenyl)thiazol-2-yl)propanamide derivatives, have been synthesized and evaluated as potential drug candidates for the treatment of Alzheimer’s disease. These compounds were designed to target the acetylcholinesterase enzyme, with the aim of providing therapeutic benefits for Alzheimer's patients. The structural elucidation of these compounds was confirmed through spectral analysis, and their enzyme inhibition activity was assessed against acetylcholinesterase. This research highlights the potential of these compounds as new drug candidates for Alzheimer's disease, contributing to the ongoing search for effective treatments for this debilitating condition (Rehman et al., 2018).
Antimicrobial and Cytotoxic Activities
The antimicrobial and cytotoxic activities of novel 2-heteroaryl-N-[4-(substituted aryl)thiazol-2-yl]propanamide derivatives were explored, revealing their potential as antibacterial and anticandidal agents. Specific compounds within this group demonstrated high antibacterial activity, while others showed significant anticandidal effects. The cytotoxic activity of these compounds was also tested against various human cell lines, offering insights into their potential applications in treating different types of cancers. This research underscores the broad spectrum of biological activities associated with these derivatives, making them subjects of interest in the development of new therapeutic agents (Dawbaa et al., 2021).
Antiviral Properties
The synthesis and antiviral activity of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives, structurally related to 3-((4-chlorophenyl)sulfonyl)-N-(4-(2,4-dimethylphenyl)thiazol-2-yl)propanamide, were investigated. Certain compounds from this series exhibited anti-tobacco mosaic virus activity, indicating their potential as antiviral agents. The comprehensive synthesis process and structural confirmation through NMR, IR, and elemental analysis emphasize the methodological approach in developing these compounds, offering a foundation for further exploration of their antiviral properties (Chen et al., 2010).
Eigenschaften
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O3S2/c1-13-3-8-17(14(2)11-13)18-12-27-20(22-18)23-19(24)9-10-28(25,26)16-6-4-15(21)5-7-16/h3-8,11-12H,9-10H2,1-2H3,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORIPXDMAPUMCCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CSC(=N2)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((4-chlorophenyl)sulfonyl)-N-(4-(2,4-dimethylphenyl)thiazol-2-yl)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

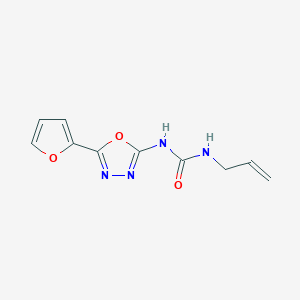
![[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-(2-methyl-5-phenylpyrazol-3-yl)methanone](/img/structure/B2438031.png)
![N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide](/img/structure/B2438032.png)

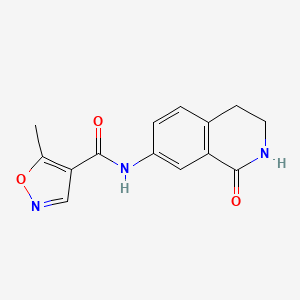

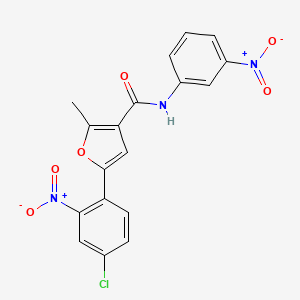
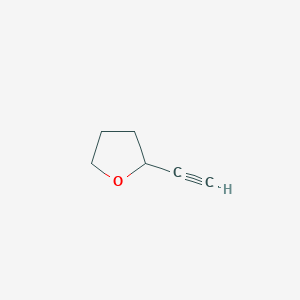
![N-[[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2438042.png)
![[1-(3,5-Dichloro-2,4,6-trimethylphenyl)-[1,2,3,5]oxatriazolo[3,2-a]benzotriazol-5-yl]-(3,4,5-trimethoxyphenyl)methanone](/img/structure/B2438044.png)
![2,5-dichloro-N-[[4-(4-fluorophenyl)-5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2438048.png)
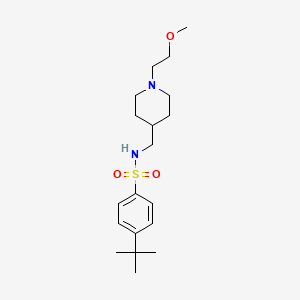
![N-(pyridin-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2438050.png)
